molecular formula C8H16ClN B13471855 N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride

N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride

Cat. No.: B13471855
M. Wt: 161.67 g/mol
InChI Key: SNBUTQOVIUULDA-UHFFFAOYSA-N
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Description

N-Methylbicyclo[2.2.1]heptan-1-amine hydrochloride is a bicyclic amine derivative characterized by a norbornane core ([2.2.1] bicycloheptane) with a methyl group attached to the nitrogen atom at position 1. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

The compound’s rigid bicyclic structure imparts unique stereochemical and electronic properties, which are exploited in drug design, particularly for targeting central nervous system (CNS) receptors or ion channels.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

N-methylbicyclo[2.2.1]heptan-1-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-9-8-4-2-7(6-8)3-5-8;/h7,9H,2-6H2,1H3;1H

InChI Key

SNBUTQOVIUULDA-UHFFFAOYSA-N

Canonical SMILES

CNC12CCC(C1)CC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-1-amine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-methylbicyclo[2.2.1]heptan-1-one.

    Reduction: Formation of N-methylbicyclo[2.2.1]heptan-1-amine.

    Substitution: Formation of various N-substituted bicyclo[2.2.1]heptan-1-amines.

Scientific Research Applications

N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Bicyclo[2.2.1]heptane Core

Halogenated Derivatives
  • 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride

    • Formula : C₇H₁₃BrClN
    • Molecular Weight : 226.54 g/mol
    • Purity : ≥95–98% (HPLC)
    • Applications : Serves as a versatile scaffold for drug discovery due to the bromine atom’s reactivity in cross-coupling reactions .
  • 2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride

    • Key Feature : Fluorine atoms enhance metabolic stability and bioavailability.
    • Status : Listed in Enamine’s catalog (2022), but detailed data are unavailable .
Alkyl and Aryl Derivatives
  • N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride

    • Formula : C₁₇H₂₆ClN
    • Molecular Weight : 279.85 g/mol
    • Application : The phenyl and diethyl groups enhance receptor-binding specificity, as seen in CNS-targeted agents .
Trifluoromethyl Derivatives
  • 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
    • Key Feature : The CF₃ group improves electronegativity and resistance to oxidative degradation.
    • Availability : Supplied globally by vendors like Hubei Meirui Pharmaceutical and Eastern Chemical Corp. .

Positional Isomerism and Bicyclo System Variations

Amine Position
  • rac-(1R,2S,4S)-N-Methylbicyclo[2.2.1]heptan-2-amine hydrochloride
    • Difference : Amine at position 2 instead of 1.
    • Stereochemistry : Endo/exo configurations influence biological activity and synthetic routes .
Bicyclo[2.2.2]octane Analogs
  • N-Methylbicyclo[2.2.2]octan-1-amine hydrochloride
    • Formula : C₉H₁₈ClN
    • Key Feature : Larger bicyclic system ([2.2.2] vs. [2.2.1]) alters steric bulk and conformational flexibility .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Application
N-Methylbicyclo[2.2.1]heptan-1-amine HCl C₈H₁₆ClN ~161.5 N/A CNS drug scaffolds
2-Bromobicyclo[2.2.1]heptan-1-amine HCl C₇H₁₃BrClN 226.54 ≥95–98% Cross-coupling reactions
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine HCl C₁₇H₂₆ClN 279.85 N/A Receptor-specific agents
N-Methylbicyclo[2.2.2]octan-1-amine HCl C₉H₁₈ClN 175.7 95% Structural flexibility studies

Pharmaceutical Development

  • CXCR2 Antagonists : Bicyclo[2.2.1]heptane derivatives are used in anti-cancer agents targeting chemokine receptors, with modifications (e.g., squaramide groups) enhancing selectivity .
  • Enzymatic Synthesis Challenges : Heptan-1-amine derivatives exhibit instability in free base form, necessitating hydrochloride salt formation for isolation .

Biological Activity

N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride, also known as bicyclo[2.2.1]heptan-2-amine hydrochloride, is a compound that has garnered attention for its unique bicyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a seven-membered ring with a bridgehead nitrogen atom. This specific arrangement contributes to its unique pharmacological properties and interactions with biological targets.

This compound exhibits its biological effects primarily through interactions with various receptors and enzymes:

  • CXCR2 Antagonism : The compound has been identified as a selective antagonist for the CXC chemokine receptor 2 (CXCR2). This receptor plays a significant role in inflammatory responses and cellular signaling pathways .
  • NMDA Receptor Modulation : It also interacts with the NMDA receptor at the phencyclidine (PCP) binding site, indicating potential applications in neuropharmacology, particularly in conditions involving excitotoxicity .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Neurotransmitter Analog : The compound has been investigated for its potential as a neurotransmitter analog, influencing various neurotransmission processes .
  • Pharmacokinetics : In vivo studies in rats have shown favorable pharmacokinetic profiles, including stability in simulated intestinal fluid and plasma, which is crucial for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CXCR2 AntagonismSelective inhibition of CXCR2 involved in inflammatory signaling pathways
NMDA Receptor InteractionModulation at the PCP binding site, indicating potential for neuroprotective effects
Neurotoxicity StudiesPreliminary toxicity studies indicate dose-dependent toxicity above 100 μM
Structural Modifications ImpactMinor structural changes enhance selectivity and activity at nAChR subtypes

Detailed Research Findings

  • Neuropharmacological Effects : Certain derivatives of N-methylbicyclo[2.2.1]heptan-1-amine have shown varying degrees of agonism and antagonism at nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions such as learning and memory .
  • Toxicity Profiles : Studies have indicated that while some derivatives exhibit toxicity above certain concentrations (IC50 values exceeding 150 μM), others demonstrate a favorable profile comparable to established drugs like Memantine, used in Alzheimer's treatment .
  • Efficacy Studies : In vitro efficacy studies have highlighted the compound's potential against various targets, suggesting that structural modifications could enhance both activity and selectivity for specific receptor subtypes .

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